3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-[4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O5/c1-15-18-10-9-17(26-13-5-8-16-6-3-2-4-7-16)14-20(18)27-22(25)19(15)11-12-21(23)24/h2-10,14H,11-13H2,1H3,(H,23,24)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXSDUFDMDCIH-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=CC3=CC=CC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC/C=C/C3=CC=CC=C3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromone core: This can be achieved through the cyclization of appropriate phenolic compounds with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenylprop-2-en-1-yl group: This step involves the reaction of the chromone core with cinnamyl derivatives, often using palladium-catalyzed coupling reactions.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Biological Activities
1. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit potent anti-inflammatory activity. A study highlighted its potential as a cyclooxygenase (COX) inhibitor, which is crucial in managing inflammatory diseases such as arthritis and cardiovascular disorders . The mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation.
2. Antioxidant Effects
The compound has shown promising antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage . This property makes it a candidate for formulations aimed at combating oxidative stress in various conditions.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action and efficacy in cancer therapy .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
These case studies illustrate the compound's versatility and potential across various therapeutic areas.
Mecanismo De Acción
The mechanism of action of 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This compound can modulate enzyme activities, interact with cellular receptors, and influence signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid are compared below with analogous coumarin derivatives and phenylpropanoids (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
*Molecular formulas for compounds without reported data (e.g., Target) are calculated based on structural analysis.
Key Observations:
Structural Complexity: The target compound’s coumarin core distinguishes it from simpler phenylpropanoids like (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid .
The trifluoromethyl group in ’s compound enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce solubility .
Bioactivity Hypotheses :
- The 4-methyl and propenyloxy groups in the target compound resemble substituents in anticoagulant coumarins (e.g., warfarin), suggesting possible anticoagulant activity.
- The carboxamide and cyclopropylmethyl groups in ’s compound indicate a design for targeted enzyme inhibition, contrasting with the target’s simpler structure .
Actividad Biológica
3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid is a complex organic compound belonging to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The following sections will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 364.4 g/mol. The structure features a chromenone backbone with various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20O5 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid |
| InChI Key | PKFXSDUFDMDCIH-VMPITWQZSA-N |
1. Antioxidant Activity
Research has indicated that flavonoids exhibit significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. A study demonstrated that derivatives of similar flavonoid structures possess high antioxidant capacity, suggesting that 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid may exhibit comparable effects .
2. Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. A comparative study evaluated various flavonoids for their ability to inhibit cyclooxygenase enzymes (COX). Compounds structurally similar to 3-(4-methyl-2-oxo...) exhibited IC50 values significantly lower than traditional anti-inflammatory drugs, indicating strong COX inhibition .
3. Anticancer Properties
Flavonoids are well-documented for their anticancer properties. In vitro studies have shown that related compounds induce apoptosis in various cancer cell lines. A recent study highlighted that derivatives of the chromenone structure can inhibit cancer cell proliferation through multiple pathways, including the modulation of cell cycle regulators and induction of oxidative stress .
Case Studies
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study investigated the cytotoxic effects of various flavonoid derivatives against human breast cancer cells (MCF7). The results indicated that compounds with similar structural motifs to 3-(4-methyl...) significantly reduced cell viability at concentrations as low as 10 μM, showcasing their potential as chemotherapeutic agents .
Case Study 2: In Vivo Anti-inflammatory Effects
In a mouse model of inflammation induced by carrageenan, treatment with a compound structurally analogous to 3-(4-methyl...) resulted in a marked decrease in paw edema compared to the control group, demonstrating significant anti-inflammatory activity .
Q & A
Q. What are the recommended synthetic routes for 3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid?
- Methodological Answer : A multicomponent protocol involving 3-hydroxy-4H-chromen-4-one derivatives and (2E)-3-phenylprop-2-en-1-yl ether precursors is effective. Key steps include:
- Step 1 : Base-mediated coupling of the cinnamyl ether group to the chromenone core using K₂CO₃ in DMF at 60°C.
- Step 2 : Michael addition of methyl propiolate to the chromenone system under acidic conditions (H₂SO₄ catalysis).
- Step 3 : Hydrolysis of the ester group using NaOH/EtOH to yield the propanoic acid derivative.
Critical parameters: Monitor regioselectivity during ether formation using TLC and confirm via ¹H NMR .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 60°C | 7-[(2E)-3-phenylprop-2-en-1-yl]oxy-4-methyl-2H-chromen-2-one | 75 |
| 2 | H₂SO₄, propiolic acid derivative | Methyl ester intermediate | 62 |
| 3 | NaOH/EtOH, reflux | Final propanoic acid | 88 |
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- δ 6.8–7.5 ppm (multiplet: aromatic protons from chromenone and cinnamyl ether).
- δ 5.2–5.4 ppm (doublet: olefinic protons from (2E)-3-phenylprop-2-en-1-yl group).
- δ 2.4 ppm (singlet: methyl group at C4 of chromenone).
- X-ray Crystallography : Use SHELXL (SHELX-2018) for refinement. For accurate bond-length analysis, employ high-resolution data (d ≤ 0.8 Å) and anisotropic displacement parameters. Example: The C7-O-C(cinnamyl) bond length should be ~1.36 Å, consistent with ether linkages .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotational isomerism in the cinnamyl ether group).
- Approach 1 : Perform variable-temperature NMR (VT-NMR) to identify slow-exchange conformers.
- Approach 2 : Use 2D NOESY to distinguish between spatial proximity artifacts and true stereochemical assignments.
Example: Aromatic proton coupling in the chromenone core may show splitting due to restricted rotation; VT-NMR at −40°C can resolve this .
Q. What strategies ensure enantiomeric purity in derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Synthesis : Introduce chirality via Sharpless epoxidation of the cinnamyl ether precursor before coupling to the chromenone core .
- X-ray Validation : Refine Flack parameter (x ≈ 0) in SHELXL to confirm absolute configuration .
Q. How to design experiments to probe the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina) using the chromenone core as a potential ATP-binding site competitor.
- Step 2 : Validate via enzyme kinetics (e.g., NADPH oxidation assays for oxidoreductases).
- Step 3 : Use isotopic labeling (e.g., ¹⁴C at the propanoic acid group) to track metabolic pathways .
Data Analysis and Computational Tools
Q. Which computational methods are suitable for predicting the compound’s reactivity or stability?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. Example: The cinnamyl ether’s π-system may lower LUMO energy, enhancing electrophilicity.
- MD Simulations : GROMACS with CHARMM36 force field to study solvation effects on the propanoic acid group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
